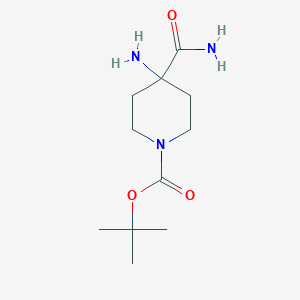

tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-10(2,3)17-9(16)14-6-4-11(13,5-7-14)8(12)15/h4-7,13H2,1-3H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYFNZOBKWUTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441796 | |

| Record name | tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288154-18-7 | |

| Record name | 1,1-Dimethylethyl 4-amino-4-(aminocarbonyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288154-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The described methodology follows a robust and well-documented route, commencing from readily available starting materials. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its practical application.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a four-step process. The pathway begins with the formation of a hydantoin ring from 4-piperidone, followed by the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. Subsequently, the hydantoin ring is hydrolyzed to yield a key amino acid intermediate. The synthesis is completed by the amidation of the carboxylic acid functionality to afford the target carbamoyl group.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis, including reactant quantities, yields, and key reaction parameters.

Table 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |

| 4-Piperidone Monohydrate Hydrochloride | 153.61 | 0.195 | 30.0 | - |

| Ammonium Carbonate | 96.09 | 0.420 | 41.3 | - |

| Potassium Cyanide | 65.12 | 0.410 | 26.7 | - |

| Methanol | - | - | - | 250 |

| Water | - | - | - | 250 |

| Product | 155.17 | - | - | - |

| Yield | - | - | - | Not Reported |

Table 2: N-Boc Protection of Piperidine-4-spiro-5'-hydantoin

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |

| Piperidine-4-spiro-5'-hydantoin | 155.17 | 0.22 | 34.1 | - |

| Di-tert-butyl dicarbonate | 218.25 | 0.770 | 168.0 | - |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.0015 | 0.2 | - |

| Triethylamine | 101.19 | 0.154 | 15.7 | - |

| 1,2-Dimethoxyethane (DME) | - | - | - | 700 |

| Product | 455.52 | - | 60.0-65.3 | - |

| Yield | - | - | - | 83-90% |

Table 3: Hydrolysis to tert-Butyl 4-amino-4-carboxypiperidine-1-carboxylate

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |

| 1-(tert-Butoxycarbonyl)piperidine-4-spiro-5'-(1',3'-bis(tert-butoxycarbonyl))hydantoin | 455.52 | 0.088 | 40.0 | - |

| Potassium Hydroxide (2.0 M solution) | - | 0.68 | - | 340 |

| Tetrahydrofuran (THF) | - | - | - | 340 |

| Hydrochloric Acid (6.0 N and 2.0 N) | - | - | - | As needed |

| Product | 244.29 | - | 13.4-14.1 | - |

| Yield | - | - | - | 64-87% |

Table 4: Amidation to this compound

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |

| tert-Butyl 4-amino-4-carboxypiperidine-1-carboxylate | 244.29 | 1.0 equiv | - | - |

| N-Methylmorpholine (NMM) | 101.15 | 2.2 equiv | - | - |

| Isobutyl Chloroformate | 136.58 | 1.1 equiv | - | - |

| Ammonium Hydroxide (28-30% solution) | - | Excess | - | - |

| Tetrahydrofuran (THF) | - | - | - | - |

| Product | 243.30 | - | - | - |

| Yield | - | - | - | Typical >80% |

Experimental Protocols

Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin [1]

A 1000-mL, single-necked, round-bottomed flask equipped with a magnetic stir bar and an addition funnel is charged with 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol), ammonium carbonate (41.3 g, 420 mmol), 250 mL of methanol, and 150 mL of deionized water. The mixture is stirred at room temperature until all solids dissolve. A solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water is then added dropwise to the reaction mixture over 10 minutes. The flask is sealed and the mixture is stirred at room temperature for 48 hours. The resulting suspension is concentrated to a volume of 300 mL by rotary evaporation at 40°C, and then cooled to 10°C. The precipitated white solid is collected by suction filtration. The filtrate is concentrated to 200 mL to yield additional product. The combined solid is washed with four 25-mL portions of deionized water and dried.

Step 2: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-spiro-5'-(1',3'-bis(tert-butoxycarbonyl))hydantoin [1]

To a suspension of Piperidine-4-spiro-5'-hydantoin (34.1 g, 0.22 mol) in 700 mL of 1,2-dimethoxyethane (DME) in a 2000-mL flask is added triethylamine (15.7 g, 154 mmol) in one portion, and the resulting white suspension is stirred for 30 minutes. Di-tert-butyl dicarbonate (168.0 g, 770 mmol) is then added, followed by 4-dimethylaminopyridine (DMAP) (0.2 g, 1.5 mmol). Additional 0.2 g portions of DMAP are added at 12-hour intervals for a total of six additions. The reaction mixture is stirred vigorously for 72 hours. The resulting light yellow solid is collected by suction filtration, washed with cold hexane, and dried under vacuum to yield 60.0–65.3 g (83-90%) of the product.[1]

Step 3: Synthesis of tert-Butyl 4-amino-4-carboxypiperidine-1-carboxylate [1]

A 2000-mL round-bottomed flask is charged with a suspension of the tris-Boc-hydantoin from Step 2 (40.0 g, 88 mmol) in 340 mL of THF. A solution of 2.0 M potassium hydroxide (340 mL, 680 mmol) is added in one portion. The flask is stoppered and the reaction mixture is stirred for 4 hours. The mixture is then poured into a 1000-mL separatory funnel. The aqueous layer is separated and washed with three 100-mL portions of THF. The aqueous solution is cooled to 0°C and the pH is adjusted to 8.0 by the slow addition of approximately 100 mL of 6.0 N HCl solution. The solution is further acidified to pH 6.5 with 2.0 N HCl solution. The white precipitate is collected by filtration. The filtrate is concentrated to provide additional precipitate. The combined solids are dried under reduced pressure, suspended in 100 mL of chloroform, and stirred for 45 minutes. The white solid is filtered and dried under reduced pressure to yield 13.4–14.1 g (64-87%) of the amino acid.[1]

Step 4: Synthesis of this compound

To a solution of tert-butyl 4-amino-4-carboxypiperidine-1-carboxylate (1.0 equiv) in anhydrous THF at -15°C under a nitrogen atmosphere is added N-methylmorpholine (2.2 equiv). The mixture is stirred for 10 minutes, and then isobutyl chloroformate (1.1 equiv) is added dropwise, maintaining the temperature below -10°C. The reaction is stirred for an additional 30 minutes at -15°C. A pre-cooled (0°C) aqueous solution of ammonium hydroxide (excess) is then added to the reaction mixture. The solution is allowed to warm to room temperature and stirred for 2-4 hours. The reaction mixture is then concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.

Conclusion

The synthetic pathway described provides a reliable and scalable method for the preparation of this compound. The experimental protocols are based on established and well-documented procedures, ensuring reproducibility. The provided quantitative data serves as a valuable resource for planning and executing this synthesis in a laboratory setting. This technical guide is intended to support researchers and scientists in the efficient synthesis of this important chemical intermediate for applications in drug discovery and development.

References

A Technical Guide to tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate: A Key Synthetic Intermediate

Introduction

Tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate is a piperidine derivative that, based on available scientific literature, primarily serves as a chemical intermediate in the synthesis of more complex molecules rather than acting as a therapeutic agent with a direct mechanism of action on biological targets. Its structure, featuring a Boc-protected amine and a carbamoyl group, makes it a versatile building block in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, its role in synthesis, and detailed experimental protocols for related compounds, reflecting its significance in medicinal chemistry.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the properties of structurally similar compounds are well-documented. The following table summarizes key computed properties for closely related piperidine derivatives, providing a reference for the expected characteristics of the title compound.

| Property | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid |

| Molecular Formula | C10H20N2O2 | C16H24N2O2 | C11H20N2O4 |

| Molecular Weight | 200.28 g/mol | 276.37 g/mol | 244.29 g/mol |

| IUPAC Name | tert-butyl 4-aminopiperidine-1-carboxylate | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |

| CAS Number | 87120-72-7 | 125541-22-2 | 252720-31-3 |

Data sourced from PubChem and other chemical databases.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for the synthesis of various pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical modifications at other positions of the molecule. This is a common strategy in multi-step organic synthesis.

Compounds with a similar piperidine scaffold are integral to the synthesis of a wide range of therapeutics. For instance, derivatives of 4-aminopiperidine are key components in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other classes of drugs. The structural motif of the title compound makes it a valuable starting material for creating diverse chemical libraries for high-throughput screening in drug discovery campaigns.

Experimental Protocol: Synthesis of a Structurally Related Compound

Given the limited specific protocols for the title compound, a detailed methodology for the synthesis of the closely related 1-boc-4-aminopiperidine from 1-boc-4-piperidinecarboxamide is presented below. This process, adapted from patent literature, illustrates a common synthetic route for this class of compounds.

Step 1: Synthesis of 1-boc-4-piperidinecarboxamide

-

Reaction Setup : In a 1-liter three-necked glass flask, combine 48-50 g of 4-piperidinecarboxamide, 98-100 mL of distilled water, and 48-50 g of triethylamine.

-

Addition of Boc Anhydride : While stirring the mixture at 20-25 °C, slowly add 78-80 g of di-tert-butyl dicarbonate (Boc anhydride).

-

Reaction : Continue stirring at room temperature for 8-10 hours.

-

Work-up : After the reaction is complete, adjust the pH of the solution to 6-7 using a 20% hydrochloric acid solution.

-

Extraction and Purification : Extract the product with dichloromethane. Dry the organic phase and concentrate it until it becomes thick. Add 100-150 g of acetone and allow the solution to crystallize at 0-2 °C for 10-12 hours.

-

Isolation : Collect the resulting white crystalline powder of 1-boc-4-piperidinecarboxamide by filtration.

Step 2: Synthesis of 1-boc-4-aminopiperidine via Hofmann Rearrangement

-

Reagent Preparation : In a 1-liter three-necked flask, prepare a solution of sodium hydroxide by adding 198-200 mL of a 40-60% sodium hydroxide solution. Cool the solution to below 25 °C.

-

Bromine Addition : Slowly add 60-80 g of bromine to the sodium hydroxide solution.

-

Addition of Starting Material : Add 50 g of the 1-boc-4-piperidinecarboxamide prepared in Step 1 to the reaction mixture.

-

Reaction : Heat the mixture to reflux and maintain for 3-5 hours.

-

Cooling and pH Adjustment : Cool the reaction mixture to room temperature. Slowly adjust the pH to a suitable range for extraction using a 10-15% solution of dilute hydrochloric acid at a temperature of 0-5 °C.

-

Extraction and Purification : Extract the product, dry the organic phase, and concentrate. Add petroleum ether to induce crystallization at a low temperature.

-

Isolation : Filter the solution to obtain the final product, 1-boc-4-aminopiperidine, as white crystals.[1]

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of this compound as a building block.

Caption: Synthetic workflow for a related aminopiperidine.

Caption: Role as a building block in drug discovery.

While a traditional mechanism of action is not applicable to this compound, its importance in the field of medicinal chemistry is significant. As a versatile synthetic intermediate, it provides a valuable scaffold for the creation of novel compounds with potential therapeutic applications. The ability to selectively manipulate its functional groups makes it a key tool for researchers and scientists in the ongoing effort to develop new and effective medicines. The methodologies and conceptual frameworks presented in this guide underscore its utility and provide a technical foundation for its application in organic synthesis and drug development.

References

Spectral Data Analysis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectral characterization of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate. A comprehensive search of publicly available scientific databases and chemical literature was conducted to obtain Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this specific compound. However, at the time of this publication, detailed experimental spectra for this compound are not available in the public domain. The search results yielded data for structurally similar but distinct molecules. This document outlines the general methodologies for acquiring such data and presents a logical workflow for spectral analysis in drug discovery and development.

Introduction

This compound is a bifunctional piperidine derivative incorporating both a free amine and a carbamoyl group at the C4 position, along with a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. Such substituted piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. Spectroscopic analysis is critical for the unambiguous structure elucidation and purity assessment of these compounds. This guide provides a framework for the spectral characterization that would be applied to this molecule.

Experimental Protocols for Spectral Data Acquisition

While specific data for the target compound is unavailable, the following are standard experimental protocols for obtaining NMR, MS, and IR spectra for similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of the compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent depends on the compound's solubility.

-

¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a 400 MHz or higher field spectrometer. Key parameters to be recorded would include chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz, and integration values.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be recorded, often using a proton-decoupled pulse sequence to simplify the spectrum. Chemical shifts (δ) in ppm would be reported. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source would be the preferred method.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, would be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Mass spectra would be acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The accurate mass measurement would be used to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer would be used.

-

Sample Preparation: The spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the crystal. Alternatively, a KBr pellet could be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The frequencies of characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

Predicted Spectral Data Summary

In the absence of experimental data, the following tables provide predicted key spectral features for this compound based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.45 | s | 9H |

| Piperidine CH₂ (axial, adjacent to N) | ~2.8 - 3.2 | m | 2H |

| Piperidine CH₂ (equatorial, adjacent to N) | ~3.8 - 4.2 | m | 2H |

| Piperidine CH₂ (axial, adjacent to C4) | ~1.5 - 1.8 | m | 2H |

| Piperidine CH₂ (equatorial, adjacent to C4) | ~1.9 - 2.2 | m | 2H |

| NH₂ (amino) | Broad singlet | s (broad) | 2H |

| NH₂ (carbamoyl) | Broad singlet | s (broad) | 2H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28.5 |

| C(CH₃)₃ | ~80.0 |

| Piperidine CH₂ (adjacent to N) | ~40-45 |

| Piperidine CH₂ (adjacent to C4) | ~30-35 |

| C4 (quaternary) | ~55-60 |

| C=O (Boc) | ~155.0 |

| C=O (carbamoyl) | ~175-180 |

Table 3: Predicted MS and IR Data

| Technique | Parameter | Predicted Value |

| MS (ESI-HRMS) | [M+H]⁺ | Calculated m/z: 245.1710 |

| IR | N-H stretch (amine) | 3400-3250 cm⁻¹ (two bands) |

| N-H stretch (amide) | 3350-3180 cm⁻¹ (two bands) | |

| C-H stretch (aliphatic) | 2975-2850 cm⁻¹ | |

| C=O stretch (Boc) | ~1690 cm⁻¹ | |

| C=O stretch (amide I) | ~1660 cm⁻¹ | |

| N-H bend (amine/amide II) | 1650-1550 cm⁻¹ |

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a novel chemical entity in a drug development setting.

Caption: Workflow for the spectroscopic analysis of a novel compound.

Conclusion

While experimental spectral data for this compound is not currently found in the public domain, this guide provides the standard methodologies and a logical workflow for its characterization. The predicted spectral data serves as a reference for researchers who may synthesize this compound in the future. Accurate and thorough spectral analysis is an indispensable component of modern drug discovery and development, ensuring the structural integrity and purity of novel chemical entities.

Technical Guide: tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate and Related Compounds

Executive Summary

This technical guide addresses the chemical compound tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate. Extensive searches of public chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this exact molecule. This suggests that it may be a novel compound or one that is not widely commercially available or characterized in published literature.

However, due to its structural similarity to key synthetic building blocks, this guide provides a comprehensive overview of a closely related and well-documented compound: tert-Butyl 4-aminopiperidine-1-carboxylate (CAS No. 87120-72-7). This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with substituted piperidine scaffolds.

Introduction to tert-Butyl 4-aminopiperidine-1-carboxylate

tert-Butyl 4-aminopiperidine-1-carboxylate is a bifunctional molecule widely utilized in medicinal chemistry and organic synthesis. It incorporates a piperidine ring, a common scaffold in many pharmaceuticals, with a primary amine at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The Boc group provides a stable, yet easily removable, protecting group, allowing for selective manipulation of the primary amine in synthetic schemes.

Chemical Identification and Properties

A summary of the key identifiers and physicochemical properties for tert-butyl 4-aminopiperidine-1-carboxylate is provided below.

| Property | Value | Reference |

| CAS Number | 87120-72-7 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [3] |

| IUPAC Name | tert-butyl 4-aminopiperidine-1-carboxylate | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2] |

Synonyms:

-

4-Amino-1-Boc-piperidine[1]

-

1-Boc-4-piperidinamine[2]

-

tert-Butyl 4-amino-1-piperidinecarboxylate[2]

-

N-Boc-4-aminopiperidine[1]

-

4-Aminopiperidine-1-carboxylic acid tert-butyl ester[1]

Experimental Protocols

While specific experimental protocols for the initially requested compound are unavailable, tert-butyl 4-aminopiperidine-1-carboxylate is a versatile starting material. A general experimental workflow for its use in amide coupling reactions, a common application, is described below.

General Amide Coupling Protocol:

-

Dissolution: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Carboxylic Acid: Add an equimolar amount of the desired carboxylic acid to the solution.

-

Coupling Agent: Introduce a peptide coupling agent (e.g., HATU, HBTU, or EDC with HOBt) to the reaction mixture.

-

Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the reaction.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the desired N-acylated product.

Applications in Drug Discovery

tert-Butyl 4-aminopiperidine-1-carboxylate serves as a crucial building block in the synthesis of various biologically active molecules. Its applications include the development of:

-

SIRT2 Inhibitors: It can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which have shown potential as inhibitors of the silent information regulator human type 2 (SIRT2).

-

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The compound is utilized in the synthesis of piperidine-substituted triazine derivatives and piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which are potent inhibitors of HIV-1 reverse transcriptase.

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow involving tert-butyl 4-aminopiperidine-1-carboxylate.

Caption: A typical reaction pathway utilizing tert-butyl 4-aminopiperidine-1-carboxylate.

Conclusion

References

InChIKey and SMILES for tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate, a piperidine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide presents a proposed synthetic pathway, detailed experimental protocols based on established chemical reactions, and data for key intermediates.

Compound Identification

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₂₁N₃O₃

-

InChIKey: (Predicted) ZJCDHJSWJBRHIO-UHFFFAOYSA-N

-

SMILES: (Predicted) CC(C)(C)OC(=O)N1CCC(CC1)(N)C(=O)N

A closely related compound found in chemical databases is the N-Cbz protected version, tert-butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate, which confirms the stability of the core scaffold.

Physicochemical Properties

| Property | This compound (Computed) | 1-Boc-4-aminopiperidine-4-carboxylic acid (Experimental) |

| Molecular Weight | 243.30 g/mol | 244.29 g/mol |

| CAS Number | Not available | 183673-71-4 |

| Melting Point | Not available | 289-294 °C[1] |

| Form | Not available | Solid[1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(N)C(=O)N | CC(C)(C)OC(=O)N1CCC(N)(CC1)C(O)=O[1] |

| InChI Key | YNHLVALLAURVJF-UHFFFAOYSA-N | YNHLVALLAURVJF-UHFFFAOYSA-N[1] |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to obtain this compound commences from the commercially available N-Boc-4-piperidone. The proposed multi-step synthesis involves a Bucherer-Bergs reaction to form a spiro-hydantoin intermediate, followed by hydrolysis to yield a key amino acid precursor, which is then amidated to the final product.

References

Therapeutic Potential of 4-Amino-4-Carbamoylpiperidine Derivatives: A Technical Guide

Introduction

The 4-amino-4-carbamoylpiperidine scaffold is a key pharmacophore in modern drug discovery, most notably in the development of selective enzyme inhibitors. Its rigid piperidine ring and strategically placed functional groups allow for high-affinity interactions with specific biological targets. This guide provides an in-depth analysis of the primary therapeutic target of this class of compounds, Dipeptidyl Peptidase-4 (DPP-4), and explores the associated signaling pathways, quantitative measures of efficacy, and the experimental protocols used for their characterization.

Primary Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4)

The most well-established therapeutic target for 4-amino-4-carbamoylpiperidine derivatives is Dipeptidyl Peptidase-4 (DPP-4), a transmembrane glycoprotein that plays a crucial role in glucose homeostasis. DPP-4 inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, these derivatives prevent the degradation of GLP-1 and GIP, leading to prolonged incretin activity, enhanced insulin release, and improved glycemic control in patients with type 2 diabetes.

Alogliptin is a prominent example of a potent and selective DPP-4 inhibitor featuring the 4-amino-4-carbamoylpiperidine moiety. Its mechanism of action involves binding to the active site of the DPP-4 enzyme, thereby preventing the cleavage of its natural substrates.

Quantitative Analysis of DPP-4 Inhibition

The inhibitory potency of 4-amino-4-carbamoylpiperidine derivatives against DPP-4 is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro potency of Alogliptin, a representative compound from this class.

| Compound | Target | IC50 (nM) | Assay Condition |

| Alogliptin | Human DPP-4 | <10 | Fluorometric assay |

| Rat DPP-4 | 6.9 | Fluorometric assay | |

| Marmoset DPP-4 | 4.1 | Fluorometric assay |

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of 4-amino-4-carbamoylpiperidine derivatives is mediated through the potentiation of the incretin signaling pathway. The following diagram illustrates the mechanism by which DPP-4 inhibition leads to improved glycemic control.

Methodological & Application

Application Notes and Protocols for tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate

Abstract

Tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a protected piperidine nitrogen and a geminal amino-carbamoyl group at the 4-position, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document provides an overview of its potential applications and detailed experimental protocols for its use as a chemical intermediate.

Chemical Properties

A summary of the key chemical properties for this compound and related structures is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C11H21N3O3 | N/A |

| Molecular Weight | 243.30 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | [2] |

Applications in Drug Discovery

The piperidine scaffold is a common motif in many approved drugs due to its favorable pharmacokinetic properties. The specific arrangement of functional groups in this compound makes it a key intermediate for the synthesis of various therapeutic agents, particularly enzyme inhibitors and receptor modulators.[3] The Boc protecting group allows for selective manipulation of the piperidine nitrogen, while the primary amine and carboxamide offer sites for further chemical elaboration.[4]

Experimental Protocols

The following protocols describe the general procedures for the synthesis and utilization of this compound as a synthetic intermediate.

Protocol 1: Synthesis via Hofmann Rearrangement

This protocol outlines a common method for the synthesis of the title compound starting from a suitable precursor.[1]

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Materials:

-

1-Boc-4-piperidinecarboxamide

-

Bromine

-

Sodium hydroxide solution (40-60%)

-

Hydrochloric acid (10-15%)

-

Dichloromethane

-

Petroleum ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a three-necked flask, prepare a solution of sodium hydroxide.

-

Carefully add bromine to the sodium hydroxide solution at a temperature below 25 °C.

-

Add 1-Boc-4-piperidinecarboxamide to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-5 hours.

-

Cool the reaction to room temperature.

-

Slowly add dilute hydrochloric acid to adjust the pH to acidic.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Add petroleum ether to the residue and cool to induce crystallization.

-

Filter the white crystalline product.

Protocol 2: N-Arylation for Fentanyl Analog Synthesis

This protocol describes the use of a related compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP), as an intermediate in the synthesis of fentanyl and its analogs.[5] While not the exact target molecule, this illustrates a key application of similar piperidine building blocks.

Workflow for N-Arylation:

Caption: General workflow for the synthesis of fentanyl analogs.

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

Aniline

-

Palladium catalyst (for Buchwald-Hartwig)

-

Base (e.g., triethylamine, sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene, THF)

-

Acylating agent (e.g., propionyl chloride)

-

Acid for deprotection (e.g., trifluoroacetic acid)

Procedure:

-

To a solution of tert-Butyl 4-aminopiperidine-1-carboxylate in an anhydrous solvent, add aniline, a suitable base, and a palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction and perform an aqueous workup. Purify the resulting 1-Boc-4-AP by column chromatography.

-

Dissolve the purified intermediate in a suitable solvent and add an acylating agent in the presence of a base.

-

After the acylation is complete, remove the Boc protecting group by treating with a strong acid like TFA.

-

Neutralize the reaction and purify the final fentanyl analog.

Safety and Handling

Standard laboratory safety precautions should be taken when handling this compound and its reagents. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[6]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics. The protocols provided herein offer a foundation for its synthesis and application in medicinal chemistry research. Further exploration of its utility in constructing diverse molecular scaffolds is warranted.

References

- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 6. tert-butyl 4-(benzyloxycarbonylamino)-4-carbamoylpiperidine-1-carboxylate | 288154-17-6 [amp.chemicalbook.com]

Application Notes and Protocols for tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate is a versatile bifunctional chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine ring with a protected amine (Boc group), a primary amine, and a carbamoyl (carboxamide) group at the C4 position, makes it a valuable building block for the synthesis of a diverse range of complex molecules. The strategic placement of these functional groups allows for selective chemical transformations, enabling the construction of various heterocyclic systems and substituted scaffolds for targeted drug design.

The piperidine moiety is a prevalent scaffold in many approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The presence of both an amino and a carbamoyl group on the same carbon atom offers unique opportunities for creating compounds with specific three-dimensional arrangements, which can be crucial for binding to biological targets. This intermediate is particularly relevant in the synthesis of enzyme inhibitors, such as those targeting proteases and kinases, where precise interactions with the active site are required.

Key Applications

The utility of this compound as a chemical intermediate is primarily in the synthesis of novel therapeutic agents. Its application spans several key areas of drug discovery:

-

Enzyme Inhibitors: The primary amine can act as a key pharmacophore, forming hydrogen bonds or salt bridges with amino acid residues in the active sites of enzymes. This makes the intermediate a suitable starting material for the synthesis of inhibitors for various enzyme classes, including:

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The aminopiperidine scaffold is a common feature in several DPP-4 inhibitors used for the treatment of type 2 diabetes.

-

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The carbamoyl group can mimic the nicotinamide moiety of NAD+, a key substrate for PARP enzymes, making this intermediate a candidate for the development of novel PARP inhibitors for cancer therapy.

-

Kinase Inhibitors: The piperidine ring can serve as a scaffold to which various pharmacophoric groups are attached to target the ATP-binding site of kinases.

-

-

Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the functional groups (the Boc-protected amine and the primary amine/carbamoyl group) allows for a stepwise and controlled introduction of molecular diversity. This is highly advantageous in the generation of compound libraries for high-throughput screening.

-

Synthesis of Complex Heterocycles: The amino and carbamoyl groups can be utilized in cyclization reactions to form fused heterocyclic systems, which are often found in biologically active natural products and synthetic drugs.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and related intermediates is presented below. This data is essential for reaction monitoring and product characterization.

| Property | This compound | Related Intermediate: tert-Butyl 4-aminopiperidine-1-carboxylate[1] | Related Intermediate: tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate[2] |

| Molecular Formula | C₁₁H₂₁N₃O₃ | C₁₀H₂₀N₂O₂ | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 243.30 g/mol | 200.28 g/mol | 276.37 g/mol |

| Appearance | White to off-white solid | - | - |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | - | - |

| ¹H NMR (CDCl₃, 400 MHz) | Expected shifts (ppm): δ 4.1-3.9 (m, 2H), 3.2-3.0 (m, 2H), 2.1-1.9 (m, 2H), 1.8-1.6 (m, 2H), 1.45 (s, 9H), 5.5 (br s, 2H), 2.5 (br s, 2H) | - | - |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected shifts (ppm): δ 178, 155, 80, 55, 45, 35, 28 | - | - |

| Mass Spec (ESI-MS) | m/z: 244.16 [M+H]⁺ | - | - |

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthetic chemistry. These are based on established methodologies for similar compounds and should be adapted and optimized for specific target molecules.

Protocol 1: N-Arylation of the Primary Amine via Buchwald-Hartwig Amination

This protocol describes the coupling of the primary amine with an aryl halide, a common reaction in the synthesis of many biologically active compounds.

Workflow Diagram:

Caption: Workflow for N-Arylation of the Intermediate.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., 4-bromobenzonitrile) (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

| Parameter | Value/Condition |

| Reactants Ratio | Intermediate : Aryl Halide (1 : 1.1) |

| Catalyst Loading | 2 mol % Pd₂(dba)₃ |

| Ligand Loading | 4 mol % Xantphos |

| Base | Cesium Carbonate (2.0 eq) |

| Solvent | Anhydrous Toluene |

| Temperature | 100-110 °C |

| Reaction Time | 12-24 hours |

| Purification | Silica Gel Column Chromatography |

| Expected Yield | 60-85% (Varies with aryl halide) |

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol details the formation of an amide bond between the primary amine of the intermediate and a carboxylic acid, a fundamental transformation in the synthesis of peptide mimetics and other drug candidates.

Workflow Diagram:

Caption: Workflow for Amide Bond Formation.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of this compound in a minimal amount of DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography or crystallization to obtain the pure amide product.

| Parameter | Value/Condition |

| Reactants Ratio | Intermediate : Carboxylic Acid (1 : 1.1) |

| Coupling Agent | HATU (1.2 eq) |

| Base | DIPEA (3.0 eq) |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Purification | Flash Chromatography or Crystallization |

| Expected Yield | 70-95% (Varies with carboxylic acid) |

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperidine ring, allowing for further functionalization at this position.

Workflow Diagram:

Caption: Workflow for Boc Deprotection.

Materials:

-

Boc-protected piperidine derivative (1.0 eq)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) (if using TFA)

Procedure:

-

Dissolve the Boc-protected starting material in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (5-10 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting residue, the deprotected amine salt, can often be used in the next step without further purification. If necessary, it can be purified by trituration with diethyl ether to yield a solid.

| Parameter | Value/Condition |

| Deprotecting Agent | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Work-up | Concentration in vacuo |

| Expected Yield | >95% (Quantitative) |

Signaling Pathway Context: Potential Role in DPP-4 Inhibition

The following diagram illustrates the general mechanism of DPP-4 inhibition and the potential role of compounds derived from the title intermediate.

Caption: Role of DPP-4 Inhibitors in Glucose Homeostasis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups on a pharmaceutically relevant piperidine scaffold provides a versatile platform for the synthesis of novel enzyme inhibitors and other therapeutic agents. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Note: A High-Throughput Screening Assay for Kinase X Inhibitors Using a Novel Piperidine-Based Scaffold

Abstract

This application note describes the development and validation of a robust high-throughput screening (HTS) assay to identify and characterize small molecule inhibitors of Kinase X, a critical enzyme in a newly identified oncogenic signaling pathway. The assay incorporates tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate as a foundational scaffold for a combinatorial library of potential inhibitors. We detail a fluorescence polarization (FP)-based competitive binding assay and a subsequent in vitro kinase activity assay for hit validation and characterization. The presented protocols are optimized for a 384-well plate format, enabling efficient screening of compound libraries.

Introduction

Kinase X is a serine/threonine kinase that has been recently implicated in the progression of several aggressive cancers. Its overexpression and constitutive activation lead to the phosphorylation of downstream substrates, promoting cell proliferation and survival. Therefore, the development of potent and selective Kinase X inhibitors is a promising therapeutic strategy.

The piperidine scaffold is a common motif in many approved drugs due to its favorable physicochemical properties and its ability to be readily functionalized.[1][2] this compound is a versatile chemical intermediate that presents key functional groups—an amino group and a carbamoyl group—that can be modified to generate a diverse chemical library for screening.[3] This application note outlines a comprehensive workflow for the discovery of novel Kinase X inhibitors, from initial screening of a piperidine-based library to lead candidate characterization.

Signaling Pathway

Kinase X is a downstream effector in the "Growth Factor Y" signaling pathway. Upon binding of Growth Factor Y to its receptor (GFYR), a signaling cascade is initiated, leading to the activation of Kinase X. Activated Kinase X then phosphorylates and activates Transcription Factor Z (TF-Z), which translocates to the nucleus and promotes the expression of genes involved in cell cycle progression and apoptosis inhibition.

Experimental Workflow

The overall workflow for identifying and characterizing Kinase X inhibitors is a multi-step process that begins with a primary high-throughput screen, followed by secondary and tertiary assays for hit confirmation and characterization.

Materials and Methods

Reagents and Buffers

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Kinase X: Recombinant human Kinase X (full-length), purified to >95% homogeneity.

-

Fluorescent Tracer: A high-affinity, fluorescently labeled small molecule probe for the Kinase X ATP-binding site.

-

This compound based library: A 10,000-compound library synthesized in-house, with each compound dissolved in 100% DMSO to a stock concentration of 10 mM.

-

ATP and Substrate Peptide: For the kinase activity assay.

-

384-well black, low-volume plates.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay (Primary Screen)

-

Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM stock library plates to the 384-well assay plates. Also, prepare control wells with 50 nL of DMSO (negative control) and a known Kinase X inhibitor (positive control).

-

Reagent Preparation: Prepare a master mix containing the fluorescent tracer and Kinase X in assay buffer. The final concentrations in the assay well should be 10 nM for the tracer and 20 nM for Kinase X.

-

Assay Initiation: Dispense 10 µL of the master mix into each well of the assay plate. The final compound concentration will be 50 µM.

-

Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

Protocol 2: IC50 Determination (Secondary Assay)

-

Serial Dilution: For the hit compounds identified in the primary screen, perform a 10-point serial dilution in 100% DMSO, starting from a 10 mM stock.

-

Compound Plating: Transfer 50 nL of each dilution to the assay plates in triplicate.

-

Assay Execution: Follow steps 2-5 from the FP Competitive Binding Assay protocol.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 3: In Vitro Kinase Activity Assay (Tertiary Assay)

-

Assay Setup: To each well of a 384-well plate, add 5 µL of assay buffer containing 20 nM Kinase X and varying concentrations of the test compound.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Reaction Initiation: Add 5 µL of a solution containing ATP and the substrate peptide to each well to initiate the kinase reaction. The final concentrations should be at the Km for ATP and the substrate.

-

Reaction Progression: Allow the reaction to proceed for 60 minutes at 30°C.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a commercially available ADP-Glo™ Kinase Assay (Promega) or similar technology that measures ADP production as a luminescent signal.

-

Data Analysis: Determine the effect of the compound on kinase activity and calculate the IC50 from a dose-response curve.

Results

A library of 10,000 compounds derived from the this compound scaffold was screened against Kinase X. The primary screen identified 150 primary hits with >50% inhibition at 50 µM. These hits were then subjected to dose-response analysis to determine their IC50 values. A selection of the most potent compounds was further evaluated in the kinase activity assay.

Table 1: Summary of Screening and Hit Characterization Data

| Compound ID | Scaffold Modification | FP Assay IC50 (µM) | Kinase Activity IC50 (µM) |

| KXI-001 | 4-fluorobenzyl on amino | 2.5 | 3.1 |

| KXI-002 | 3-chlorobenzyl on amino | 1.8 | 2.2 |

| KXI-003 | 4-methoxybenzyl on amino | 5.1 | 6.8 |

| KXI-004 | Phenyl on carbamoyl | 15.2 | 18.9 |

| KXI-005 | Cyclohexyl on carbamoyl | 22.8 | 25.4 |

| KXI-006 | 2-pyridyl on amino | 0.9 | 1.1 |

Logical Relationship of Scaffold to Activity

The structure-activity relationship (SAR) studies from the initial screen suggest that modifications to the amino group of the this compound scaffold have a more significant impact on inhibitory activity than modifications to the carbamoyl group. This suggests that the amino group is likely involved in a key interaction with the Kinase X active site.

References

Application Notes and Protocols for Boc Protection and Deprotection of 4-amino-4-carbamoylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the tert-butyloxycarbonyl (Boc) protection and deprotection of the primary amino group of 4-amino-4-carbamoylpiperidine. The Boc protecting group is a cornerstone in organic synthesis, particularly in medicinal chemistry and peptide synthesis, due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] These protocols are intended to serve as a comprehensive guide for researchers, offering both established methods and key considerations for successful synthesis and deprotection.

Boc Protection of 4-amino-4-carbamoylpiperidine

The introduction of the Boc group onto the primary amine of 4-amino-4-carbamoylpiperidine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base is crucial for deprotonating the ammonium salt of the starting material and to neutralize the acid generated during the reaction.

General Reaction Scheme:

Figure 1: Boc Protection of 4-amino-4-carbamoylpiperidine.

Caption: Workflow for the Boc protection of 4-amino-4-carbamoylpiperidine.

Experimental Protocol: Boc Protection with Triethylamine

This protocol is a representative method adapted from general procedures for the Boc protection of amines.[3]

Materials:

-

4-amino-4-carbamoylpiperidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Suspend 4-amino-4-carbamoylpiperidine hydrochloride (1.0 eq) in DCM or THF.

-

Add triethylamine (2.2 eq) to the suspension and stir at room temperature until the solid dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, tert-butyl (4-carbamoylpiperidin-4-yl)carbamate, can be purified by column chromatography on silica gel or by recrystallization if necessary.

Data Summary: Boc Protection of Amines

| Reagent (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |

| Boc₂O (1.5) | TEA (3.0) | H₂O/THF (2:1) | 0 to RT | 4 | 86-97 | Various amines[3] |

| Boc₂O (1.1) | TEA (1.5) | Dioxane/H₂O | RT | 12 | ~90 | 4-Piperidinecarboxamide[4] |

| Boc₂O (1.0) | - | THF | 40 | - | - | General amines[2] |

Boc Deprotection of tert-butyl (4-carbamoylpiperidin-4-yl)carbamate

The removal of the Boc group is typically accomplished under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in a solvent such as dioxane or methanol.[1][2]

General Reaction Scheme:

Figure 2: Boc Deprotection of tert-butyl (4-carbamoylpiperidin-4-yl)carbamate.

Caption: Workflow for the Boc deprotection of tert-butyl (4-carbamoylpiperidin-4-yl)carbamate.

Experimental Protocol 1: Deprotection with Trifluoroacetic Acid (TFA)

This protocol is a standard procedure for Boc deprotection using TFA.[5]

Materials:

-

tert-butyl (4-carbamoylpiperidin-4-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve tert-butyl (4-carbamoylpiperidin-4-yl)carbamate (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (10-20 eq, often used as a 20-50% solution in DCM) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

To obtain the free amine, the salt can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Experimental Protocol 2: Deprotection with Hydrogen Chloride (HCl) in Dioxane

This method is an alternative to TFA and can be advantageous in certain synthetic routes.[5]

Materials:

-

tert-butyl (4-carbamoylpiperidin-4-yl)carbamate

-

4M HCl in 1,4-dioxane

-

Diethyl ether (cold)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve or suspend tert-butyl (4-carbamoylpiperidin-4-yl)carbamate (1.0 eq) in a minimal amount of dioxane or methanol.

-

Add 4M HCl in dioxane (5-10 eq) to the mixture.

-

Stir the reaction at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The resulting solid hydrochloride salt can be triturated with cold diethyl ether, filtered, and dried under vacuum.

Data Summary: Boc Deprotection of Amines

The following table provides a summary of common conditions used for the deprotection of Boc-protected amines, which can be adapted for tert-butyl (4-carbamoylpiperidin-4-yl)carbamate.

| Acid Reagent | Solvent | Temperature (°C) | Time (h) | Outcome |

| 20-50% TFA | DCM | 0 to RT | 1-4 | Forms TFA salt[5] |

| 4M HCl | Dioxane | RT | 1-4 | Forms HCl salt[5] |

| Neat TFA | - | RT | 0.5-2 | Rapid deprotection[6] |

Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and scales. It is essential to conduct all experiments in a well-ventilated fume hood and to use appropriate personal protective equipment. Reaction progress should always be monitored to determine the optimal reaction time.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

Application Notes and Protocols: Leveraging tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate is a valuable bifunctional building block for the synthesis of complex molecular scaffolds in drug discovery. Its rigid piperidine core, coupled with orthogonally protected amino and carbamoyl functionalities, offers medicinal chemists a versatile platform for creating diverse libraries of compounds. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for piperidine nitrogen functionalization, while the primary amine and carboxamide at the C4 position allow for a variety of coupling reactions to introduce pharmacophoric elements. This document provides detailed application notes and protocols for the use of this building block, with a focus on its potential in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and Dipeptidyl peptidase-IV (DPP-IV) inhibitors.

Key Applications in Drug Discovery

The unique structural features of this compound make it an attractive starting material for the synthesis of inhibitors targeting enzymes such as PARP and DPP-IV. The piperidine scaffold is a common motif in many approved drugs, often contributing to improved pharmacokinetic properties.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] Inhibitors of PARP-1 have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][3] The general structure of many PARP inhibitors includes a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, which binds to the active site of the enzyme. The 4-amino-4-carbamoylpiperidine moiety can serve as a versatile scaffold to present this pharmacophore and to explore interactions with the enzyme's active site.

Synthesis of DPP-IV Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones like GLP-1.[4][5] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[6][7] Many DPP-IV inhibitors feature a central scaffold that correctly orients functional groups to interact with the S1 and S2 pockets of the enzyme's active site. The stereochemistry and substitution pattern of the piperidine ring in derivatives of this compound can be systematically modified to optimize binding affinity and selectivity.

Quantitative Data of Structurally Related Inhibitors

While specific data for compounds directly synthesized from this compound is not extensively available in the public domain, the following tables summarize the biological activity of structurally related piperidine-containing inhibitors of PARP-1 and DPP-IV. This data provides a benchmark for the potential potency of novel compounds synthesized using the title building block.

Table 1: In Vitro Activity of Piperidine-Containing PARP-1 Inhibitors

| Compound ID | Piperidine Substitution Pattern | PARP-1 IC₅₀ (nM) | Cell Line | Antiproliferative Activity (IC₅₀, µM) | Reference |

| Olaparib | N/A (Phthalazinone core) | 1 | HCC1937 (BRCA1 mutant) | 0.01 | [2] |

| Rucaparib | N/A (Indole carboxamide core) | 1.2 | CAPAN-1 (BRCA2 mutant) | 0.02 | [2] |

| Compound 16l | Thieno[3,4-d]imidazole-4-carboxamide with piperazine | 4.5 | HCC1937 (BRCA1 mutant) | 0.87 | [2] |

| Compound B1 | 4-Hydroxyquinazoline with piperazine | 63.81 | MDA-MB-231 | Not Reported | [8] |

Table 2: In Vitro Activity of Piperidine-Containing DPP-IV Inhibitors

| Compound ID | Piperidine/Pyrrolidine Substitution Pattern | DPP-IV IC₅₀ (µM) | Reference |

| Compound 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 | [9] |

| Compound 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 | [9] |

| Compound 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 | [9] |

| Sitagliptin | Triazolopiperazine derivative | 0.018 | [9] |

Experimental Protocols

The following are generalized protocols for the synthetic utilization of this compound. Researchers should optimize these conditions based on the specific substrate and desired product.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard amide coupling reaction using the primary amine of the building block.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Standard laboratory glassware and stirring equipment

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.

-

Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Boc-Deprotection and N-Functionalization

This protocol outlines the removal of the Boc protecting group followed by functionalization of the piperidine nitrogen.

Materials:

-

Boc-protected piperidine derivative (from Protocol 1)

-

Strong acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane)

-

Anhydrous solvent (e.g., DCM for TFA or dioxane for HCl)

-

Electrophile for N-functionalization (e.g., alkyl halide, acyl chloride, or sulfonyl chloride)

-

Organic base (e.g., DIPEA or TEA)

-

Standard laboratory glassware and stirring equipment

-

Purification supplies

Procedure:

Part A: Boc-Deprotection

-

Dissolve the Boc-protected piperidine derivative in the anhydrous solvent.

-

Add the strong acid (typically in excess, e.g., 20-50% v/v TFA in DCM or a 4M solution of HCl in dioxane) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as a salt (e.g., TFA or HCl salt).

Part B: N-Functionalization

-

Dissolve the deprotected piperidine salt in an anhydrous solvent.

-

Add the organic base (2.0-3.0 eq) to neutralize the salt and to act as a base for the subsequent reaction.

-

Add the electrophile (1.0-1.2 eq) to the reaction mixture, potentially at 0 °C depending on the reactivity of the electrophile.

-

Allow the reaction to stir at room temperature until completion as monitored by TLC or LC-MS.

-

Work-up the reaction as described in Protocol 1 (steps 5-7).

-

Purify the final product by flash column chromatography or preparative HPLC.

-

Characterize the purified product by appropriate analytical techniques.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the general signaling pathways inhibited by PARP and DPP-IV inhibitors.

Caption: General mechanism of PARP-1 inhibition in DNA repair.

Caption: General mechanism of DPP-IV inhibition on the incretin pathway.

Experimental Workflow Diagram

Caption: Workflow for a typical amide coupling reaction.

Conclusion

This compound represents a highly versatile and valuable building block for the synthesis of novel therapeutic agents. Its application in the construction of PARP and DPP-IV inhibitors, among other potential targets, underscores its importance in modern drug discovery. The provided protocols and data serve as a foundation for researchers to explore the full potential of this compound in their synthetic and medicinal chemistry programs.

References

- 1. Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part II): In Silico Prediction in Antidiabetic Extracts | PLOS One [journals.plos.org]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. oatext.com [oatext.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and impurities encountered during the synthesis of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, providing potential causes and solutions in a clear question-and-answer format.

Q1: After the Boc protection reaction of 4-amino-4-carbamoylpiperidine, I see multiple spots on my TLC plate. What are the likely impurities?

A1: The presence of multiple spots on your TLC plate following the Boc protection step likely indicates incomplete reaction or the formation of side products. The most common impurities include:

-

Unreacted Starting Material: 4-amino-4-carbamoylpiperidine may persist if the reaction conditions (e.g., reaction time, temperature, or stoichiometry of di-tert-butyl dicarbonate) are not optimal.

-

Di-Boc Protected Product: It is possible for the primary amine to react with two molecules of di-tert-butyl dicarbonate, leading to a di-Boc protected impurity, although this is generally less common under standard conditions.

-

Hydrolysis Products: If there is excessive water in the reaction mixture or during workup, hydrolysis of the carbamoyl group to a carboxylic acid or hydrolysis of the Boc group can occur, especially if acidic conditions are inadvertently introduced.

Troubleshooting Steps:

-

Optimize Reaction Conditions: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate is used. You may consider a slight excess (1.1-1.2 equivalents). Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Control Moisture: Use anhydrous solvents and reagents to minimize hydrolysis.

-

Purification: These impurities can typically be separated from the desired product by column chromatography on silica gel.

Q2: My final product purity is low after synthesis, and I suspect the presence of thermally labile impurities. What analytical method is best for purity assessment?

A2: For non-volatile or thermally labile compounds such as this compound and its potential impurities, High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for purity assessment.[1] Gas Chromatography (GC) may not be suitable as the high temperatures of the injector and column can lead to the degradation of the compound.[1]

Recommended HPLC Conditions: A reversed-phase C18 column is generally effective for the separation of polar, non-volatile compounds. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. Detection by UV at a low wavelength (e.g., 210-220 nm) is often suitable for this class of compounds which lack a strong chromophore.

Q3: I am synthesizing 1-Boc-4-aminopiperidine from tert-butyl 4-carbamoylpiperidine-1-carboxylate via a Hofmann rearrangement, but the yield is low. What are the potential side reactions?